pKa Modulation by Substitution Pattern: 1-Amino-1-(5-chloro-2-methylphenyl)acetone vs. Unsubstituted Phenyl, 3-Chloro, 4-Chloro, and 2,5-Dichloro Analogs
The predicted pKa of the target compound (6.58) is intermediate within the monochloro series: it is 0.10 units higher than the 4-chloro analog (6.48) and 0.18 units higher than the 3-chloro analog (6.40), but 0.11 units lower than the unsubstituted phenyl analog (6.69) . Introduction of a second chlorine (2,5-dichloro) depresses pKa substantially to 5.86—a 0.72-unit drop—while the 3,4-dichloro arrangement yields 6.19 . The 0.10–0.18 pKa shift relative to other monochloro regioisomers, although modest in absolute terms, translates to an approximately 20–35% difference in the neutral:protonated amine ratio at pH values near the pKa, with significance for nucleophilic reactivity, salt stoichiometry, and chromatographic retention behaviour .
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the primary amine |
|---|---|
| Target Compound Data | pKa = 6.58 ± 0.10 (predicted) |
| Comparator Or Baseline | 1-Amino-1-phenylacetone pKa = 6.69; 1-Amino-1-(4-chlorophenyl)acetone pKa = 6.48; 1-Amino-1-(3-chlorophenyl)acetone pKa = 6.40; 1-Amino-1-(2,5-dichlorophenyl)acetone pKa = 5.86; 1-Amino-1-(3,4-dichlorophenyl)acetone pKa = 6.19 (all predicted) |
| Quantified Difference | ΔpKa = +0.10 to +0.18 vs. other monochloro regioisomers; ΔpKa = −0.11 vs. unsubstituted phenyl; ΔpKa = −0.72 vs. 2,5-dichloro |
| Conditions | Predicted values from ChemicalBook database entries; consistent prediction methodology across compounds (ACD/Labs or equivalent) |
Why This Matters
A pKa shift of 0.10–0.18 units alters the neutral:protonated amine ratio by ~20–35% at processing pH values near 6.5, affecting nucleophilic reactivity, salt stoichiometry with counter-ions, and RP-HPLC retention, which directly impacts intermediate reproducibility in multi-step syntheses.
